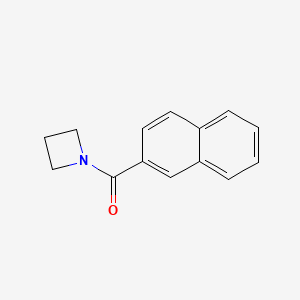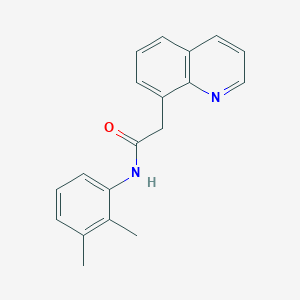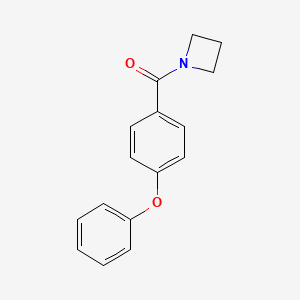
Azetidin-1-yl-(4-phenoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(4-phenoxyphenyl)methanone, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
Mécanisme D'action
Azetidin-1-yl-(4-phenoxyphenyl)methanone works by irreversibly binding to the mutant form of EGFR, which is commonly found in NSCLC. This binding inhibits the activation of downstream signaling pathways that promote cell growth and survival, ultimately leading to cell death. Unlike first-generation EGFR TKIs, which also target the wild-type EGFR, Azetidin-1-yl-(4-phenoxyphenyl)methanone selectively targets the mutant form of EGFR, thereby reducing the risk of toxicity.
Biochemical and physiological effects:
Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have potent anti-tumor activity in both in vitro and in vivo models of NSCLC. In addition to inhibiting cell growth and inducing cell death, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to inhibit the development of drug resistance and to enhance the efficacy of other anti-cancer agents. Furthermore, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Azetidin-1-yl-(4-phenoxyphenyl)methanone in lab experiments is its high potency and selectivity for mutant EGFR, which allows for the specific targeting of NSCLC cells with minimal toxicity to normal cells. However, one limitation of using Azetidin-1-yl-(4-phenoxyphenyl)methanone is its irreversible binding to EGFR, which can lead to the development of drug resistance over time. Moreover, the high cost of Azetidin-1-yl-(4-phenoxyphenyl)methanone may limit its use in certain lab settings.
Orientations Futures
Several future directions for the development and application of Azetidin-1-yl-(4-phenoxyphenyl)methanone have been proposed. These include the investigation of combination therapies with other anti-cancer agents, the development of strategies to overcome resistance to Azetidin-1-yl-(4-phenoxyphenyl)methanone, and the exploration of its potential use in other types of cancer. Additionally, the development of more cost-effective synthesis methods for Azetidin-1-yl-(4-phenoxyphenyl)methanone may increase its accessibility for research purposes.
Méthodes De Synthèse
The synthesis of Azetidin-1-yl-(4-phenoxyphenyl)methanone involves a multi-step process that includes the reaction of 4-phenoxyphenylboronic acid with 2-chloro-4-nitroaniline to form the corresponding aniline derivative. This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with 2-(2-chloroethyl)azetidine-1-carboxylic acid tert-butyl ester to yield the final product.
Applications De Recherche Scientifique
Azetidin-1-yl-(4-phenoxyphenyl)methanone has been extensively studied in preclinical and clinical settings for its efficacy and safety in the treatment of NSCLC. Several studies have demonstrated that Azetidin-1-yl-(4-phenoxyphenyl)methanone is highly effective in inhibiting the growth of EGFR-mutant NSCLC cells, including those that are resistant to first-generation EGFR TKIs. Moreover, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have a favorable safety profile with a low incidence of adverse events.
Propriétés
IUPAC Name |
azetidin-1-yl-(4-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(17-11-4-12-17)13-7-9-15(10-8-13)19-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZTXKLDFWFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)

![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)


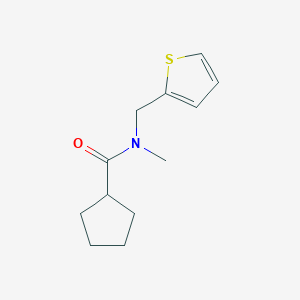

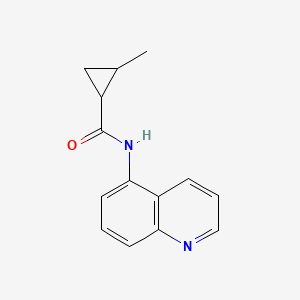
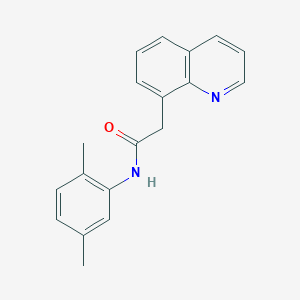
![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
